Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone
Overview
Description
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone, commonly referred to as Azetidin-3-yl, is a synthetic compound with a wide range of applications in the scientific and medical fields. Azetidin-3-yl is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other. Azetidin-3-yl is used in many areas of scientific research due to its unique properties, including its ability to bind to certain proteins and its high solubility in a variety of solvents.
Scientific Research Applications
Drug Discovery
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone: is a compound that can be utilized in the early stages of drug discovery. Its structure, which includes both azetidine and pyrrolidine moieties, allows for a high degree of stereochemical complexity and the potential for creating chiral centers. This structural complexity can be exploited to develop new molecules with specific biological activities. The pyrrolidine ring, in particular, is a common feature in many biologically active compounds due to its non-planarity and the ability to induce 3D conformational diversity .
Medicinal Chemistry
In medicinal chemistry, this compound’s trifluoromethyl group is particularly noteworthy. The introduction of fluorine atoms into organic compounds can significantly alter their biological activity, stability, and membrane permeability. The trifluoromethyl group in this compound could be leveraged to improve the pharmacokinetic profile of potential drug candidates, enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
Selective Androgen Receptor Modulators (SARMs)
This compound could serve as a scaffold for the development of selective androgen receptor modulators (SARMs). By optimizing the structure of pyrrolidine derivatives, researchers aim to create SARMs that have selective tissue activity, which could lead to treatments for conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .
Mechanism of Action
Target of action
Azetidines and pyrrolidines are classes of compounds that are often used in drug discovery due to their ability to interact with a variety of biological targets. They can bind to multiple receptors, which can be beneficial in the development of new therapeutic agents .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Generally, azetidines and pyrrolidines can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Azetidines and pyrrolidines have been found in many important synthetic drug molecules, indicating that they can influence a wide range of biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. For instance, the presence of the azetidine or pyrrolidine ring can influence the compound’s pharmacokinetic profile .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of azetidines and pyrrolidines can be affected by the pH of the environment .
properties
IUPAC Name |
azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGQTXQJZLBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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